1-(1,3-Benzodioxol-5-yl)-1-propanone
Overview
Description
Mechanism of Action
Target of Action
It has been synthesized and evaluated for its anticancer activity against various cancer cell lines , suggesting that its targets may be proteins or enzymes involved in cancer cell proliferation and survival.
Mode of Action
Studies have shown that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
It has been shown to exhibit anticancer activity against various cancer cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation and promote cell death.
Biochemical Analysis
Biochemical Properties
It has been found that this compound can interact with various enzymes and proteins . For instance, it has been used in the synthesis of indole-based compounds, which are known to interact with tubulin, a protein involved in cell division
Cellular Effects
Some studies have suggested that it may have anticancer activity, as it has been found to inhibit the growth of various cancer cell lines . It is thought to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxypropiophenone can be synthesized via several methods. One common method involves the Grignard reaction between ethylmagnesium bromide and piperonylonitrile . This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, the synthesis of 3,4-Methylenedioxypropiophenone often involves acylation reactions utilizing chloride and acetylcholinesterase inhibition . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Methylenedioxypropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3,4-Methylenedioxypropiophenone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3,4-Methylenedioxypropiophenone has a wide range of applications in scientific research :
Chemistry: It serves as a precursor in the synthesis of various substituted methylenedioxy-phenethylamine derivatives.
Industry: It is used in the production of essential oils and other aromatic compounds.
Comparison with Similar Compounds
- 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)
- 3,4-Methylenedioxyphenyl ethyl ketone
- 5-Propanoyl-1,3-benzodioxole
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJGSPBFIUTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182532 | |
Record name | 1-Propanone, 1-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28281-49-4 | |
Record name | 3′,4′-(Methylenedioxy)propiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28281-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Propanoyl-1,3-benzodioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028281494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28281-49-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzodioxol-5-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-PROPANOYL-1,3-BENZODIOXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79S7K6SNO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different extraction methods used in the study for obtaining 1-(1,3-Benzodioxol-5-yl)-1-propanone from Asarum sieboldii Miq.?
A1: The study by [] investigated two extraction methods for obtaining volatile oil from Asarum sieboldii Miq.: steam distillation (SD) and ultrasound-assisted extraction (UAE). The researchers found that UAE was significantly more effective at extracting this compound compared to SD. This suggests that UAE may be a preferred method for obtaining this compound and potentially other related compounds from Asarum sieboldii Miq., especially if higher yields are desired. The enhanced extraction efficiency of UAE could be attributed to its ability to disrupt cell walls and improve mass transfer, leading to a greater release of volatile compounds like this compound.
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